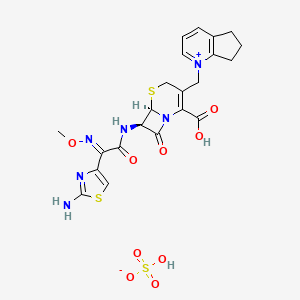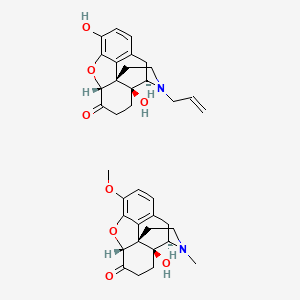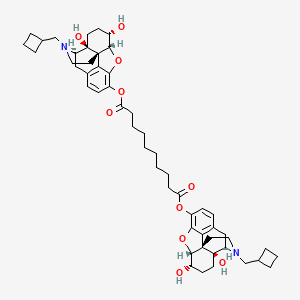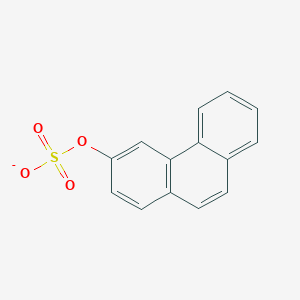
DW-224a (Free base)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zabofloxacin (DW-224a Free base) is a potent and selective inhibitor of bacterial type II and IV topoisomerases . It has excellent activity against gram-positive pathogens including Steptococcus aureus, Streptococcus pyogenes, and S.pneumonia . Zabofloxacin is a novel fluoronaphthyridone quinolone that is considered as an alternative antibiotic for the treatment of quinolone-susceptible (QSSP) and quinolone-resistant gonorrhea (QRSP) .
Molecular Structure Analysis
The molecular formula of Zabofloxacin is C19H20FN5O4 . The exact mass is 401.15 and the molecular weight is 401.400 .Physical And Chemical Properties Analysis
The molecular weight of Zabofloxacin is 401.39 . The molecular formula is C19H20FN5O4 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
DW-224a is a novel fluoroquinolone antibiotic agent with significant in vitro and in vivo activities. Studies have shown that DW-224a possesses potent antibacterial properties, particularly against Gram-positive bacteria, including Staphylococcus pneumoniae strains. Its activity against Gram-negative bacteria is also notable, although slightly less effective compared to some other fluoroquinolones (Kwon et al., 2006), (Kosowska-Shick et al., 2006), (Park et al., 2006).
Bactericidal Effects
DW-224a demonstrates dose-dependent bactericidal activity against various organisms. It shows enhanced efficacy at concentrations up to 4 times the minimum inhibitory concentration (MIC). DW-224a has been observed to prevent the growth of certain bacteria completely at varying concentrations, underscoring its potent bactericidal effect (Aarestrup et al., 2006).
Clinical Relevance
The clinical usefulness of DW-224a, given its potent antimicrobial and bactericidal activities, is a subject of ongoing research. Further studies are needed to establish its efficacy and potential applications in clinical settings, especially considering its broad spectrum of antimicrobial activity (Kwon et al., 2006), (Aarestrup et al., 2006).
Wirkmechanismus
Safety and Hazards
The subacute toxicity and toxicokinetics of Zabofloxacin were evaluated after single and 4-week oral administration of the drug at doses of 0 (to serve as a control), 10, 30, and 90 mg/kg/d, to male and female dogs . The target organ was determined to be the thymus and testes . The absolute toxic dose of Zabofloxacin was 30 mg/kg and the level at which no adverse effects were observed was 10 mg/kg for both sexes .
Eigenschaften
| 219680-11-2 | |
Molekularformel |
C19H20FN5O4 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28)/b23-14- |
InChI-Schlüssel |
ZNPOCLHDJCAZAH-UCQKPKSFSA-N |
Isomerische SMILES |
CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |
SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |
Kanonische SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |
Synonyme |
DW-224a zabofloxacin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide](/img/structure/B1245336.png)
![1-Cyclopropyl-N-hydroxy-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1245337.png)
![4-{2-[5-Amino-2-(3-chloro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-2,2-difluoro-3-oxo-5-phenyl-pentanoic acid benzylamide](/img/structure/B1245340.png)







![(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245351.png)
![(2r,4ar,6r,7r,7as)-6-(6-Amino-8-Bromo-9h-Purin-9-Yl)tetrahydro-4h-Furo[3,2-D][1,3,2]dioxaphosphinine-2,7-Diol 2-Sulfide](/img/structure/B1245352.png)

